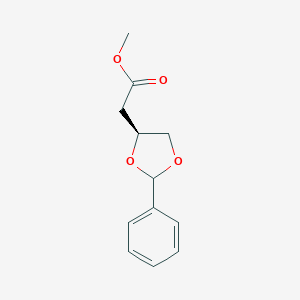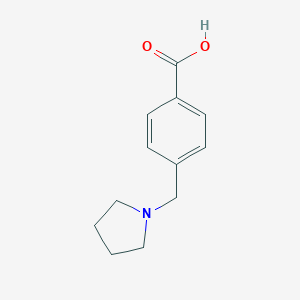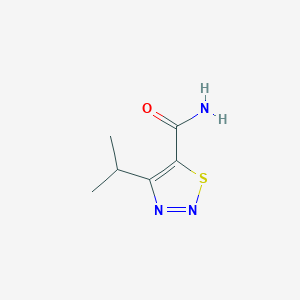
4-Isopropyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropyl-1,2,3-thiadiazole-5-carboxamide, also known as ITC, is a chemical compound that has gained significant attention in scientific research due to its potential to act as an effective drug candidate for various diseases. ITC belongs to the class of thiadiazole derivatives, which have been extensively studied for their biological activities.
Mechanism Of Action
The mechanism of action of 4-Isopropyl-1,2,3-thiadiazole-5-carboxamide is not fully understood, but several studies have suggested that it may act through various pathways, including the inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. In cancer research, 4-Isopropyl-1,2,3-thiadiazole-5-carboxamide has been shown to inhibit the activity of several enzymes involved in cell proliferation, such as topoisomerase and histone deacetylase. In diabetes research, 4-Isopropyl-1,2,3-thiadiazole-5-carboxamide has been shown to increase insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway. In neurodegenerative disorder research, 4-Isopropyl-1,2,3-thiadiazole-5-carboxamide has been shown to reduce oxidative stress and inflammation by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Biochemical And Physiological Effects
4-Isopropyl-1,2,3-thiadiazole-5-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, 4-Isopropyl-1,2,3-thiadiazole-5-carboxamide has been shown to induce apoptosis and cell cycle arrest in cancer cells. In diabetes research, 4-Isopropyl-1,2,3-thiadiazole-5-carboxamide has been shown to increase glucose uptake and improve insulin sensitivity. In neurodegenerative disorder research, 4-Isopropyl-1,2,3-thiadiazole-5-carboxamide has been shown to reduce oxidative stress and inflammation in the brain.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 4-Isopropyl-1,2,3-thiadiazole-5-carboxamide in lab experiments is its low toxicity and high solubility, which makes it easier to administer in vivo. However, one of the limitations of using 4-Isopropyl-1,2,3-thiadiazole-5-carboxamide is its poor stability and low bioavailability, which may limit its effectiveness in vivo.
Future Directions
There are several future directions for 4-Isopropyl-1,2,3-thiadiazole-5-carboxamide research, including the development of more stable and bioavailable derivatives, the investigation of its potential use in combination with other drugs, and the exploration of its potential use in other diseases, such as cardiovascular diseases and infectious diseases. Additionally, more research is needed to fully understand the mechanism of action of 4-Isopropyl-1,2,3-thiadiazole-5-carboxamide and its potential side effects in vivo.
Conclusion
In conclusion, 4-Isopropyl-1,2,3-thiadiazole-5-carboxamide is a promising drug candidate for various diseases due to its anti-proliferative, hypoglycemic, and neuroprotective effects. While more research is needed to fully understand its mechanism of action and potential side effects, 4-Isopropyl-1,2,3-thiadiazole-5-carboxamide has the potential to be a valuable addition to the arsenal of drugs used to treat various diseases.
Synthesis Methods
The synthesis of 4-Isopropyl-1,2,3-thiadiazole-5-carboxamide has been reported in several studies. One of the most common methods involves the reaction of isopropyl hydrazine with carbon disulfide to form isopropyl dithiocarbamate, which is then reacted with hydrazine hydrate to produce 4-Isopropyl-1,2,3-thiadiazole-5-carboxamide. Another method involves the reaction of isopropyl hydrazine with thiocarbonyl diimidazole to form isopropyl thiocarbamate, which is then reacted with hydrazine hydrate to produce 4-Isopropyl-1,2,3-thiadiazole-5-carboxamide.
Scientific Research Applications
4-Isopropyl-1,2,3-thiadiazole-5-carboxamide has been extensively studied for its potential use as a drug candidate for various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, 4-Isopropyl-1,2,3-thiadiazole-5-carboxamide has been shown to have anti-proliferative effects on several cancer cell lines, including breast cancer, lung cancer, and colon cancer. In diabetes research, 4-Isopropyl-1,2,3-thiadiazole-5-carboxamide has been shown to have hypoglycemic effects by increasing insulin sensitivity and reducing blood glucose levels. In neurodegenerative disorder research, 4-Isopropyl-1,2,3-thiadiazole-5-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
CAS RN |
183302-89-8 |
|---|---|
Product Name |
4-Isopropyl-1,2,3-thiadiazole-5-carboxamide |
Molecular Formula |
C6H9N3OS |
Molecular Weight |
171.22 g/mol |
IUPAC Name |
4-propan-2-ylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C6H9N3OS/c1-3(2)4-5(6(7)10)11-9-8-4/h3H,1-2H3,(H2,7,10) |
InChI Key |
CRAAIIIVJCDOTL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(SN=N1)C(=O)N |
Canonical SMILES |
CC(C)C1=C(SN=N1)C(=O)N |
synonyms |
1,2,3-Thiadiazole-5-carboxamide,4-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



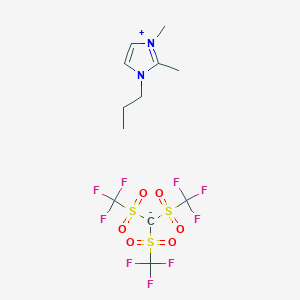
![5a-amino-7-methyl-6-oxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol](/img/structure/B69904.png)
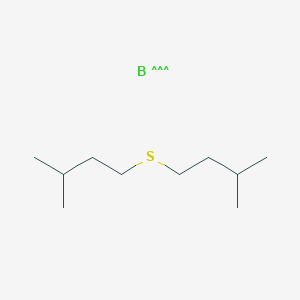
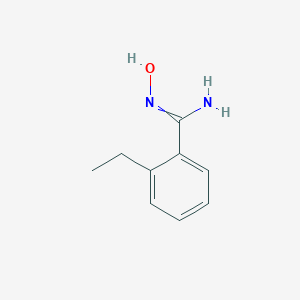
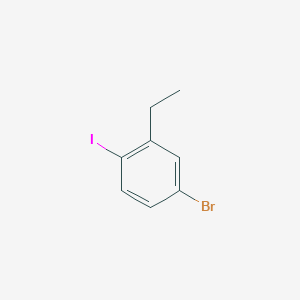

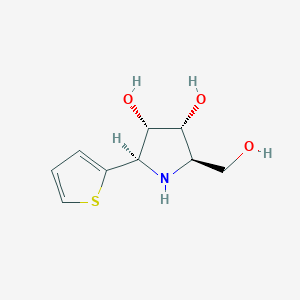
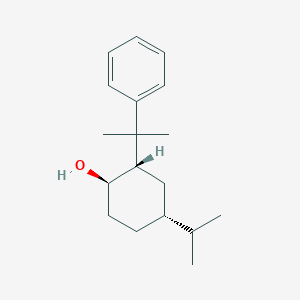
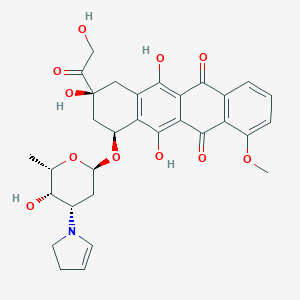
![[4-(2-Methylimidazol-1-yl)phenyl]methanol](/img/structure/B69914.png)
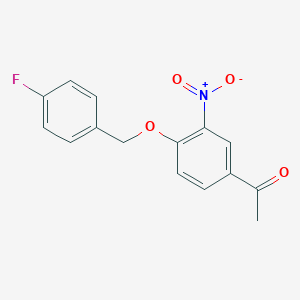
![2-[(2-Furylmethyl)sulfonyl]acetonitrile](/img/structure/B69919.png)
